(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-{[4-(morpholin-4-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-{[4-(morpholin-4-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-{[4-(morpholin-4-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2,1-ij]quinoline structure, followed by the introduction of the chlorophenyl and morpholinylphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-{[4-(morpholin-4-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-{[4-(morpholin-4-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.
Mechanism of Action
The mechanism of action of (1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-{[4-(morpholin-4-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-{[4-(morpholin-4-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include other pyrroloquinoline derivatives and compounds with similar functional groups. Examples include:
- Pyrrolo[3,2,1-ij]quinoline derivatives with different substituents.
- Compounds with morpholinylphenyl groups.
- Chlorophenyl-substituted heterocycles.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets and provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C30H30ClN3O2 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-9,11,11-trimethyl-3-(4-morpholin-4-ylphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C30H30ClN3O2/c1-29(2)19-30(3,20-7-9-21(31)10-8-20)25-6-4-5-24-26(28(35)34(29)27(24)25)32-22-11-13-23(14-12-22)33-15-17-36-18-16-33/h4-14H,15-19H2,1-3H3 |
InChI Key |
GFXJQFFQGXLJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC3=C2N1C(=O)C3=NC4=CC=C(C=C4)N5CCOCC5)(C)C6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
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